Cecropin-C

Post-translational modification Peptide chemistry Cecropin structure-function

Cecropin-C is a cationic antimicrobial peptide (AMP) belonging to the cecropin family, originally isolated as a minor component from the hemolymph of immune-challenged Hyalophora cecropia (Cecropia moth) pupae. Its amino acid sequence is identical to Cecropin A through residue 37 but critically lacks the C-terminal blocking group (amide) present in mature Cecropin A, suggesting it may represent a precursor or processing intermediate.

Molecular Formula
Molecular Weight
Cat. No. B1577546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin-C
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin-C Antimicrobial Peptide: Structural Identity, Origin, and Procurement-Relevant Baseline Properties


Cecropin-C is a cationic antimicrobial peptide (AMP) belonging to the cecropin family, originally isolated as a minor component from the hemolymph of immune-challenged Hyalophora cecropia (Cecropia moth) pupae [1]. Its amino acid sequence is identical to Cecropin A through residue 37 but critically lacks the C-terminal blocking group (amide) present in mature Cecropin A, suggesting it may represent a precursor or processing intermediate [1]. In Anopheles gambiae, the African malaria mosquito, Cecropin-C (AgCecC) is encoded by a gene located in the X-chromosomal cecropin cluster downstream of AgCecA, under transcriptional control of the Dorsal transcription factor rather than NF-κB [2]. Unlike its paralogs Cecropin A and B, Cecropin-C exhibits no transcriptional upregulation in response to systemic bacterial challenge, a distinctive regulatory feature [2].

Why Cecropin-C Cannot Be Substituted by Cecropin A, B, or D: Evidence of Functional Non-Equivalence


Despite sharing a common structural scaffold, cecropin subtypes are not functionally interchangeable. Cecropin-C differs from Cecropin A by its C-terminal processing state, from Cecropin B by amino acid composition at the hinge region (Gly vs. Val at position 24 in the Drosophila orthologs) that drives up to 8-fold differences in antibacterial potency [1], and from Cecropin D by genomic location, developmental expression timing, and immune responsiveness [2]. Procurement decisions that treat cecropin family members as generic equivalents risk selecting a peptide with a materially different antibacterial spectrum, regulatory behavior, and tissue tropism than the one required for the intended experimental model. The quantitative evidence below documents these non-substitutable differences.

Cecropin-C Quantitative Differentiation Evidence: Head-to-Head Data vs. Cecropin A, B, and Class-Level Comparators


C-Terminal Processing Distinction: Cecropin-C Lacks the Amide Blocking Group Present in Cecropin A

Cecropin-C is distinguished from its closest analog Cecropin A by the absence of a C-terminal blocking group. In the original isolation from Hyalophora cecropia, Cecropin C was found to have an amino acid sequence identical to Cecropin A up to residue 37, but lacked the C-terminal amide present in mature Cecropin A [1]. This processing difference is functionally significant because C-terminal amidation is known to enhance the antibacterial activity and proteolytic stability of cecropin peptides [2]. Literature notes that Cecropin C may represent a precursor or degradation product of Cecropin A rather than a fully processed mature peptide [1].

Post-translational modification Peptide chemistry Cecropin structure-function

Antibacterial Potency Against Providencia Species: Cecropin-C Shows 2–4× Greater Activity Than Cecropin A but Lower Activity Than Cecropin B

In a direct head-to-head comparison using a standard 96-well microdilution assay at 25 °C, Cecropin-C (CecC) demonstrated intermediate antibacterial potency between Cecropin A (CecA) and Cecropin B (CecB) against Providencia species isolated from Drosophila melanogaster [1]. Against P. burhodogranariea D, CecC achieved an MIC of 4 μM, representing a 4-fold improvement over CecA (MIC = 16 μM) but 2-fold less potency than CecB (MIC = 2 μM). Against P. sneebia, CecC (MIC = 64 μM) was more effective than CecA (MIC > 64 μM) but less effective than CecB (MIC = 32 μM). CecC was 2-fold more potent than CecA against P. burhodogranariea B (MIC 4 μM vs. 8 μM) [1]. The potency differences are attributed to a single amino acid variation at position 24 in the hinge region: CecB carries Val at this position, which enhances membrane insertion and antibacterial activity, while CecA and CecC carry Gly [1].

Minimum inhibitory concentration Providencia Antimicrobial peptide potency

Distinct Immune Responsiveness: Cecropin-C Is Not Transcriptionally Induced by Bacterial Challenge, Unlike Cecropins A, B, and D

In Anopheles gambiae larvae systemically challenged with heat-inactivated Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, Cecropin-C showed no transcriptional response, in marked contrast to its paralogs. RT-qPCR analysis revealed that Cecropin D was upregulated 32-fold at 3 hours post-injection, Cecropin A showed sustained high expression at 3 and 6 hours post-injection, and Cecropin B was significantly upregulated at 3 hours post-injection [1]. Cecropin-C, however, exhibited no change in mRNA abundance following bacterial challenge, indicating a fundamentally distinct regulatory mechanism [1]. This is consistent with the finding that the CecC promoter is regulated by the Dorsal transcription factor, while CecA and CecB promoters are regulated by NF-κB [1].

Innate immunity Gene regulation Cecropin expression Immune challenge

Tissue-Specific Expression: Cecropin-C Has the Highest Adult Midgut mRNA Abundance Among Cecropins A–C

Among the cecropin paralogs in adult Anopheles gambiae females, Cecropin-C exhibited the highest midgut mRNA abundance, followed by Cecropin B and Cecropin A, with negligible expression in larval stages and adult carcasses [1]. This contrasts with Cecropin D, which is predominantly expressed at larval stages and is virtually absent in adult tissues [1]. The enrichment of Cecropin-C in the adult mosquito midgut suggests a specialized role in gut-associated constitutive immunity, distinct from the systemic, infection-inducible roles of Cecropins A and B [1].

Tissue tropism Mosquito immunity Cecropin expression pattern

Class-Level Therapeutic Index: Cecropins Demonstrate the Highest Selectivity Among Cationic AMPs, with Cecropin A Exhibiting the Highest TI

A systematic analysis of eleven cationic antimicrobial peptides using an integrative therapeutic index (TI) concept—calculated as the ratio of cytotoxic concentration (on human lymphocytes and erythrocytes) to antimicrobial concentration—found that cecropins as a class exhibited the highest therapeutic index, followed by magainins, with melittin showing the smallest [1]. Within the cecropin family, Cecropin A was identified as having the highest TI, with toxicity primarily mediated through apoptosis rather than necrosis [1]. While Cecropin-C-specific TI data are not reported in this study, its structural similarity to Cecropin A and shared membrane-targeting mechanism support class-level inference of favorable selectivity [1]. The low hemolytic activity and weak cytotoxic effects of cecropins on mammalian cells are attributed to their preferential interaction with anionic bacterial membranes over zwitterionic eukaryotic membranes [2].

Therapeutic index Hemolytic activity Cytotoxicity Selectivity

Genomic Organization: Cecropin-C Is Under Dorsal Transcription Factor Control, Distinct from NF-κB-Regulated Cecropins A and B

In Anopheles gambiae, the three cecropin genes (AgCecA, AgCecB, AgCecC) form a cluster on the X chromosome with AgCecA and AgCecB positioned in opposite orientation and AgCecC located downstream of AgCecA in the same orientation [1]. Critically, the promoter regions of CecA and CecB are regulated by NF-κB transcription factors, whereas the CecC promoter is regulated by the Dorsal transcription factor, indicating a fundamentally distinct upstream regulatory pathway [2]. This differential promoter architecture provides a mechanistic explanation for Cecropin-C's lack of inducibility upon NF-κB-mediated immune signaling following bacterial challenge [2].

Cecropin gene cluster Dorsal transcription factor NF-κB Promoter regulation

Cecropin-C Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mosquito Midgut Immunity and Vector Competence Studies

Cecropin-C is the preferred cecropin subtype for investigators studying constitutive antimicrobial defense in the adult mosquito midgut. Its highest midgut mRNA abundance among cecropins A–C in adult female Anopheles gambiae [1] positions it as a key molecular marker for gut-associated immunity. Researchers examining how the midgut microenvironment influences pathogen survival (including Plasmodium parasites) should select Cecropin-C for expression analysis, knockdown experiments, or recombinant peptide supplementation studies targeting the midgut compartment. The Dorsal-dependent regulation of Cecropin-C further enables its use as a pathway-specific readout for developmental or tissue-specific Toll/Dorsal signaling independent of systemic NF-κB activation [1].

Cecropin Structure-Activity Relationship (SAR) and Hinge Region Engineering

Cecropin-C serves as an informative intermediate-activity scaffold for structure-activity relationship studies. The direct comparative MIC data against Providencia species show that Cecropin-C (Gly at hinge position 24) occupies the middle ground between the lower-activity Cecropin A (also Gly24) and the higher-activity Cecropin B (Val24), with potency differences of 2–4 fold depending on the bacterial strain [2]. This intermediate phenotype makes Cecropin-C an ideal template for mutagenesis studies aimed at understanding how hinge region amino acid identity modulates antibacterial potency, membrane insertion efficiency, and bacterial species selectivity [2].

Negative Control for Infection-Inducible Innate Immunity Pathways

Cecropin-C's unique lack of transcriptional response to systemic bacterial challenge—in contrast to the robust upregulation of Cecropins A, B, and D [1]—makes it an ideal negative control or baseline comparator in insect immunity studies. Researchers designing experiments to dissect infection-inducible vs. constitutively expressed antimicrobial peptide repertoires can use Cecropin-C as a stably expressed reference gene that is uncoupled from canonical immune signaling. This application is particularly relevant for studies seeking to identify pathogen-responsive AMPs or to quantify the magnitude of immune induction following different challenge regimens [1].

Cecropin Processing and Maturation Studies: Pro-Peptide vs. Mature Peptide Comparison

The structural evidence that Cecropin-C may represent a non-amidated precursor or processing intermediate of Cecropin A [3] positions it as a valuable comparator for studies on cecropin post-translational processing. Researchers investigating the functional consequences of C-terminal amidation on antibacterial activity, proteolytic stability, and membrane interaction can directly compare Cecropin-C (free carboxyl terminus) with mature amidated Cecropin A. This paired comparison is relevant for peptide chemistry laboratories optimizing recombinant expression systems or chemical synthesis strategies where the degree of C-terminal processing must be carefully controlled [3].

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